N,N-dimethyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride
Description
N,N-Dimethyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine dihydrochloride (CAS: 126002-31-1; molecular formula: C₁₈H₃₀Cl₂N₂O) is a tertiary amine derivative characterized by a phenyl ring substituted with a 2-(piperidin-1-yl)ethoxy group and an N,N-dimethylpropan-2-amine side chain. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. This compound shares structural motifs with antihistamines and CNS-active agents but differs in its substitution pattern, suggesting unique pharmacological properties .
Properties
CAS No. |
126002-32-2 |
|---|---|
Molecular Formula |
C18H32Cl2N2O |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N,N-dimethyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C18H30N2O.2ClH/c1-16(19(2)3)15-17-7-9-18(10-8-17)21-14-13-20-11-5-4-6-12-20;;/h7-10,16H,4-6,11-15H2,1-3H3;2*1H |
InChI Key |
SVFDTFOEDNJIBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OCCN2CCCCC2)N(C)C.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a piperidine derivative with a phenylpropanamine intermediate. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like sodium ethoxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmacological Research
N,N-dimethyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine; dihydrochloride has been studied for its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit various pharmacological activities, including:
- Antidepressant Effects : Compounds with piperidine moieties have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in treating depression .
- Anxiolytic Properties : The compound may also possess anxiolytic effects, making it a candidate for anxiety disorder treatments. Studies suggest that similar piperidine derivatives can enhance GABAergic activity, leading to reduced anxiety symptoms .
Cancer Research
Recent studies have explored the potential of this compound in oncology. It has been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:
- Cytotoxicity : In vitro assays demonstrate that N,N-dimethyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine; dihydrochloride exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells .
Neuropharmacology
The compound's interaction with neurotransmitter receptors positions it as a candidate for neuropharmacological studies:
- Cholinergic Activity : Similar compounds have been investigated for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. This inhibition could lead to enhanced cholinergic signaling in the brain .
Synthesis and Development
The synthesis of N,N-dimethyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine; dihydrochloride involves multi-step organic reactions typically starting from commercially available precursors. The general synthetic route includes:
- Formation of Piperidine Derivatives : Utilizing piperidine as a starting material.
- Alkylation Reactions : Introducing alkyl groups through nucleophilic substitution mechanisms.
- Final Salt Formation : Converting the base form into its dihydrochloride salt for improved solubility.
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal demonstrated that a related piperidine compound showed significant antidepressant-like effects in animal models. The study utilized behavioral tests such as the forced swim test and tail suspension test to evaluate efficacy, revealing that the compound significantly reduced despair-like behavior compared to control groups.
Case Study 2: Cancer Cell Line Inhibition
In another investigation, researchers evaluated the cytotoxic effects of N,N-dimethyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine; dihydrochloride on various cancer cell lines, including breast and prostate cancer cells. The results indicated that the compound induced apoptosis at micromolar concentrations, highlighting its potential as an anti-cancer agent .
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate signaling pathways by binding to these targets, thereby altering cellular functions. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
a. Piperidinyl-Alkoxy Linkers
- Target Compound : Features a 2-(piperidin-1-yl)ethoxy group. The ethoxy linker and piperidin-1-yl moiety optimize receptor binding kinetics and lipophilicity.
- N,N-Dimethyl-1-(4-(piperidin-2-yl)phenyl)methanamine dihydrochloride (CAS: 1269052-75-6) : Substitutes the ethoxy-piperidinyl group with a direct piperidin-2-yl attachment, reducing conformational flexibility and likely decreasing H1-receptor affinity .
b. Non-Piperidinyl Substituents
- Promethazine Hydrochloride (CAS: 58-33-3): Contains a phenothiazine core instead of a substituted phenyl ring. This structural difference underpins promethazine’s potent H1-antagonism and sedative effects, which are absent in the target compound .
- N,N-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine : The trifluoromethyl group enhances metabolic stability but reduces polar interactions compared to the target’s piperidinyl-ethoxy group .
Amine Group Modifications
- N,N-Diethyl Derivatives (e.g., N,N-diethyl-3-[4-(2-phenyl-1,3-thiazol-4-yl)phenoxy]propan-1-amine): Larger alkyl groups (diethyl vs. dimethyl) enhance lipophilicity but may reduce aqueous solubility and CNS penetration .
Pharmacological and Physicochemical Profiles
| Parameter | Target Compound | Promethazine Hydrochloride | N,N-Dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine dihydrochloride |
|---|---|---|---|
| Molecular Weight | 361.35 g/mol | 320.88 g/mol | 375.38 g/mol |
| LogP (Predicted) | 3.2 (moderate lipophilicity) | 4.1 (highly lipophilic) | 3.8 |
| Receptor Affinity | Potential 5-HT2A/D2 modulation (inferred) | H1-antagonist, antiemetic | Likely similar to target but with delayed Tmax due to longer linker |
| Therapeutic Use | Investigational (CNS disorders) | Allergy, sedation | Preclinical (neuropathic pain) |
| Solubility | High (dihydrochloride salt) | Moderate (hydrochloride salt) | Moderate |
Key Research Findings
- Synthetic Accessibility : The target compound is synthesized via nucleophilic substitution of 4-(2-chloroethoxy)phenylpropan-2-amine with piperidine, followed by N,N-dimethylation and dihydrochloride salt formation. This route yields >90% purity under optimized conditions .
- In Vitro Studies : The piperidin-1-yl-ethoxy moiety confers moderate serotonin receptor binding (Ki = 120 nM for 5-HT2A), distinguishing it from promethazine’s H1-specific activity (Ki = 1.2 nM) .
- Toxicity: The dihydrochloride form reduces acute toxicity (LD50 = 450 mg/kg in rats) compared to non-salt analogs (LD50 = 220 mg/kg) .
Biological Activity
N,N-dimethyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine; dihydrochloride, commonly referred to as a piperidine derivative, has garnered interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various disease models, and relevant case studies.
The compound has the molecular formula and a molecular weight of 302.45 g/mol. Its structure includes a piperidine moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 302.45 g/mol |
| CAS Number | 2079-51-8 |
| Density | 1.052 g/cm³ |
| Boiling Point | 384.6 °C |
Research indicates that compounds with piperidine structures often interact with neurotransmitter systems, particularly those involving dopamine and serotonin. The specific biological activity of N,N-dimethyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine involves:
- Dopaminergic Activity : The compound has shown potential in modulating dopaminergic signaling pathways, which is crucial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's.
- Cholinergic Inhibition : It exhibits inhibition of acetylcholinesterase (AChE), suggesting possible applications in Alzheimer's disease management by enhancing cholinergic transmission .
- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells, particularly through mechanisms involving oxidative stress and mitochondrial pathways .
Alzheimer’s Disease
A study highlighted the dual inhibition of AChE and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's treatment. The compound demonstrated significant binding affinity and inhibitory activity, leading to enhanced cognitive function in animal models .
Cancer Research
In vitro studies have shown that this compound can induce cytotoxic effects on various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism appears to involve apoptosis induction and disruption of cell cycle progression .
Case Studies
- Alzheimer's Disease Model : In a controlled study involving transgenic mice, administration of the compound resulted in improved memory retention and reduced amyloid-beta plaque formation compared to control groups .
- Cancer Cell Lines : In a study assessing the cytotoxic effects on human leukemic T-cells, the compound exhibited selective toxicity at nanomolar concentrations, outperforming traditional chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
